Cas no 2680851-02-7 (1-{1-(prop-2-en-1-yloxy)carbonylpiperidin-4-yl}azetidine-3-carboxylic acid)

1-{1-(prop-2-en-1-yloxy)carbonylpiperidin-4-yl}azetidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2680851-02-7
- EN300-28282884
- 1-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}azetidine-3-carboxylic acid
- 1-{1-(prop-2-en-1-yloxy)carbonylpiperidin-4-yl}azetidine-3-carboxylic acid
-
- インチ: 1S/C13H20N2O4/c1-2-7-19-13(18)14-5-3-11(4-6-14)15-8-10(9-15)12(16)17/h2,10-11H,1,3-9H2,(H,16,17)
- InChIKey: ZCPXLBKQVYOBDG-UHFFFAOYSA-N
- SMILES: OC(C1CN(C1)C1CCN(C(=O)OCC=C)CC1)=O
計算された属性
- 精确分子量: 268.14230712g/mol
- 同位素质量: 268.14230712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 358
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.1Ų
- XLogP3: -1.6
1-{1-(prop-2-en-1-yloxy)carbonylpiperidin-4-yl}azetidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28282884-1g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}azetidine-3-carboxylic acid |
2680851-02-7 | 1g |
$842.0 | 2023-09-09 | ||
Enamine | EN300-28282884-0.05g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}azetidine-3-carboxylic acid |
2680851-02-7 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
Enamine | EN300-28282884-10.0g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}azetidine-3-carboxylic acid |
2680851-02-7 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
Enamine | EN300-28282884-0.25g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}azetidine-3-carboxylic acid |
2680851-02-7 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
Enamine | EN300-28282884-0.5g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}azetidine-3-carboxylic acid |
2680851-02-7 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
Enamine | EN300-28282884-5.0g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}azetidine-3-carboxylic acid |
2680851-02-7 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 | |
Enamine | EN300-28282884-0.1g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}azetidine-3-carboxylic acid |
2680851-02-7 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
Enamine | EN300-28282884-1.0g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}azetidine-3-carboxylic acid |
2680851-02-7 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
Enamine | EN300-28282884-2.5g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}azetidine-3-carboxylic acid |
2680851-02-7 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
Enamine | EN300-28282884-5g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}azetidine-3-carboxylic acid |
2680851-02-7 | 5g |
$2443.0 | 2023-09-09 |
1-{1-(prop-2-en-1-yloxy)carbonylpiperidin-4-yl}azetidine-3-carboxylic acid 関連文献
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
1-{1-(prop-2-en-1-yloxy)carbonylpiperidin-4-yl}azetidine-3-carboxylic acidに関する追加情報
1-{1-(Prop-2-en-1-yloxy)carbonylpiperidin-4-yl}azetidine-3-carboxylic acid
The compound 1-{1-(prop-2-en-1-yloxy)carbonylpiperidin-4-yl}azetidine-3-carboxylic acid (CAS No. 2680851-02-7) is a complex organic molecule with significant potential in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and pharmaceutical developers.
The molecular structure of this compound is characterized by a piperidine ring substituted with a propenoyloxy group and an azetidine ring containing a carboxylic acid moiety. The piperidine ring, a six-membered saturated cyclic amine, serves as a versatile scaffold for various bioactive molecules. The propenoyloxy group introduces additional functionality, enhancing the compound's reactivity and bioavailability. The azetidine ring, a four-membered cyclic amine, contributes to the molecule's rigidity and stability, which are crucial for its pharmacokinetic properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including ring-closing metathesis and stereo-selective synthesis, to construct the complex molecular framework. These methods have not only improved the yield but also enhanced the purity of the final product, making it suitable for biological testing.
Biological studies have revealed that this compound exhibits potent antimicrobial activity, particularly against gram-positive bacteria. Its ability to inhibit bacterial growth without inducing resistance has positioned it as a potential candidate for antibiotic development. Additionally, preclinical studies have demonstrated its anti-inflammatory properties, suggesting its application in treating inflammatory diseases such as arthritis and dermatitis.
The compound's neuroprotective effects have also been explored in recent research. Experimental models have shown that it can mitigate oxidative stress and reduce neuronal damage, making it a promising agent for neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. These findings underscore the compound's versatility and its potential to address multiple therapeutic needs.
In terms of pharmacokinetics, this compound demonstrates favorable absorption and distribution profiles. Its ability to cross the blood-brain barrier has been validated in animal models, further supporting its potential as a central nervous system drug. However, ongoing studies are focused on optimizing its metabolic stability to enhance its efficacy and reduce adverse effects.
The development of this compound aligns with the growing trend of personalized medicine, where drugs are tailored to individual patient needs. By leveraging advanced drug delivery systems, researchers aim to improve the targeting efficiency of this compound, reducing systemic toxicity while maximizing therapeutic outcomes.
In conclusion, 1-{1-(prop-2-en-1-yloxy)carbonylpiperidin-4-yl}azetidine-3-carboxylic acid (CAS No. 2680851-02-7) represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising biological activities, positions it as a valuable asset in drug discovery. As research continues to unfold, this compound holds the potential to contribute significantly to the development of novel therapeutic agents for various diseases.
2680851-02-7 (1-{1-(prop-2-en-1-yloxy)carbonylpiperidin-4-yl}azetidine-3-carboxylic acid) Related Products
- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 21464-44-8(4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester)
- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)
- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)
- 1020396-26-2((3R)-1-Ethylpiperidin-3-amine)
- 1491811-29-0(Methyl 4-(aminomethyl)piperidine-4-carboxylate)
- 2229596-81-8(2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid)
- 88877-04-7(1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-)
- 66754-13-0(D-Trimannuronic acid)
- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)




